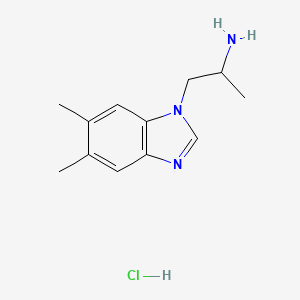
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-amine hydrochloride
Descripción general
Descripción
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-amine hydrochloride, also known by its CAS number 1384429-46-2, is a compound with emerging biological significance. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₁₈ClN₃
- Molecular Weight : 239.74 g/mol
- CAS Number : 1384429-46-2
The compound exhibits its biological activity primarily through interactions with various biological targets. While specific mechanisms for this compound are still under investigation, compounds with similar structural motifs often demonstrate activity through the modulation of neurotransmitter systems and inhibition of cellular proliferation.
Biological Activity Overview
This compound has shown potential in several biological assays:
Antiproliferative Activity
Recent studies have indicated that compounds structurally related to this benzodiazole derivative exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
- IC₅₀ Values : Reported in the range of 10–33 nM for related compounds, indicating potent activity against cancer cells .
Tubulin Interaction
Research suggests that compounds similar to this compound may interact with tubulin:
- Mechanism : Inhibition of tubulin polymerization at the colchicine-binding site.
Study 1: Antiproliferative Effects in MCF-7 Cells
A study published in MDPI evaluated the antiproliferative effects of related compounds on MCF-7 cells. The findings highlighted that certain derivatives demonstrated significant cell cycle arrest and apoptosis induction .
| Compound | IC₅₀ (nM) | Effect |
|---|---|---|
| Compound A | 10 | Apoptosis induction |
| Compound B | 23 | Cell cycle arrest in G2/M phase |
| Compound C | 33 | Tubulin destabilization |
Study 2: In Vitro Assays
Another investigation assessed the in vitro effects of various benzodiazole derivatives on cellular proliferation:
- Results : Compounds showed a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways.
Propiedades
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13;/h4-5,7,10H,6,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTVXPVKTVXIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















